molecular formula C10H10ClIO2 B8580937 Ethyl 2-(4-chloro-2-iodophenyl)acetate

Ethyl 2-(4-chloro-2-iodophenyl)acetate

Cat. No.: B8580937
M. Wt: 324.54 g/mol
InChI Key: IQQKFCLFLJTODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-chloro-2-iodophenyl)acetate is an organoiodine compound featuring a phenyl ring substituted with chlorine at the para-position (C4) and iodine at the ortho-position (C2), linked to an ethyl acetate group. Its molecular formula is C₁₀H₁₀ClIO₂, with a molar mass of 324.54 g/mol (derived from methyl analog data in ). The compound’s structure is characterized by halogen substituents, which influence its electronic properties and reactivity.

Properties

Molecular Formula

C10H10ClIO2

Molecular Weight

324.54 g/mol

IUPAC Name

ethyl 2-(4-chloro-2-iodophenyl)acetate

InChI

InChI=1S/C10H10ClIO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3

InChI Key

IQQKFCLFLJTODP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-(4-Chloro-2-Iodophenyl)Acetate

  • Molecular Formula : C₉H₈ClIO₂
  • Molar Mass : 310.52 g/mol
  • Key Differences : Replacement of the ethyl ester with a methyl group reduces steric bulk and slightly lowers molecular weight. This substitution may enhance volatility but reduce lipophilicity compared to the ethyl analog. Physical state is reported as an oil .

Ethyl 2-(4-Chloro-2-Cyanophenoxy)Acetate

  • Molecular Formula: C₁₁H₁₀ClNO₃
  • Molar Mass : 239.65 g/mol
  • Key Differences: The iodine atom is replaced with a cyano group (-CN), and the acetate is linked via an ether oxygen (phenoxy group).

Functional Group Variants

Thioester Analogs

Compounds such as Ethyl 2-((4-Chlorobenzoyl)thio)Acetate () replace the oxygen in the ester with sulfur, forming a thioester.

Ketone-Containing Derivatives

Ethyl 2-(4-Chlorophenoxy)Acetoacetate () introduces a β-keto group, enabling keto-enol tautomerism.

Substituent Effects on Bioactivity and Physicochemical Properties

Halogen Substituents

  • Iodine vs. Bromine/Chlorine: Iodine’s larger atomic radius and polarizability increase van der Waals interactions and lipophilicity compared to smaller halogens.
  • Chlorine’s Electron-Withdrawing Effect : Enhances electrophilicity of the acetate group, influencing reactivity in nucleophilic substitution or hydrolysis reactions.

Hydroxyl and Methoxy Derivatives

Ethyl 2-(2-Hydroxyphenyl)Acetate () introduces a hydroxyl group, enabling hydrogen bonding and increasing solubility in aqueous media. Conversely, methoxy groups (e.g., Ethyl 2-(2-Methoxyphenyl)Acetate ) enhance lipophilicity and metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications Evidence Source
This compound C₁₀H₁₀ClIO₂ 324.54 Cl (C4), I (C2) High lipophilicity, potential intermediate
Mthis compound C₉H₈ClIO₂ 310.52 Methyl ester, Cl, I Oil form; reduced steric bulk
Ethyl 2-(4-Chloro-2-Cyanophenoxy)Acetate C₁₁H₁₀ClNO₃ 239.65 CN (C2), phenoxy linkage Enhanced polarity, research chemical
Ethyl 2-((4-Chlorobenzoyl)Thio)Acetate C₁₁H₁₁ClO₂S 254.72 Thioester, Cl Acyl transfer reactivity
Ethyl 2-(4-Chlorophenoxy)Acetoacetate C₁₂H₁₃ClO₄ 256.68 β-Keto group, Cl Chelation potential, enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.